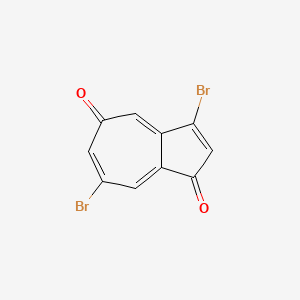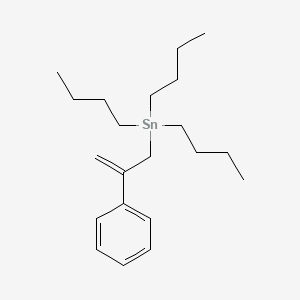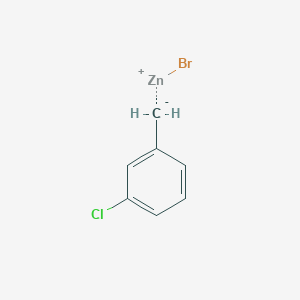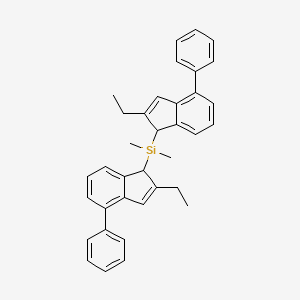![molecular formula C15H16O3S B14263299 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene CAS No. 155827-35-3](/img/structure/B14263299.png)
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is a compound that features a thiophene ring substituted with a 3,4,5-trimethoxyphenyl group via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and thiophene.
Reaction Conditions: A common method involves the use of a Wittig reaction to form the ethenyl linkage between the thiophene and the 3,4,5-trimethoxyphenyl group. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide and a phosphonium ylide.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and employing industrial purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the ethenyl linkage to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-[2-(3,4,5-Trimethoxyphenyl)ethyl]thiophene.
Substitution: Formation of brominated thiophene derivatives.
Applications De Recherche Scientifique
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 2-(3,4,5-Trimethoxyphenyl)ethylamine
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is unique due to the presence of both a thiophene ring and a 3,4,5-trimethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
| 155827-35-3 | |
Formule moléculaire |
C15H16O3S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H16O3S/c1-16-13-8-12(5-4-11-6-7-19-10-11)9-14(17-2)15(13)18-3/h4-10H,1-3H3 |
Clé InChI |
YPPXIXDROOBVMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)









phosphanium perchlorate](/img/structure/B14263295.png)
